molecular formula C24H27N5O B2431865 N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide CAS No. 1396856-41-9

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide

Cat. No. B2431865
CAS RN: 1396856-41-9
M. Wt: 401.514
InChI Key: QLZYWWFMPWQSOV-UHFFFAOYSA-N
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Description

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide, also known as BPTA, is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BPTA is a small molecule that belongs to the class of pyrimidine derivatives, which are known to exhibit a wide range of biological activities.

Scientific Research Applications

Chemical Structure and Activity Studies

Research has explored the chemical structure and activity of compounds related to N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide. One study delved into structure-activity relationships in a series of 2-aminopyrimidines as ligands for the histamine H4 receptor, demonstrating the importance of systematic modifications to optimize potency and activity (Altenbach et al., 2008). Another research focused on the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, revealing insights into their molecular conformations (Subasri et al., 2016).

Biological and Pharmacological Investigations

Several studies have been conducted on the biological and pharmacological properties of compounds analogous to N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide. For instance, research into 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as peripheral benzodiazepine receptor ligands has been carried out, which included synthesis, binding studies, and a 3D-QSAR model to evaluate the effects of different substitutions (Selleri et al., 2005). Another research synthesized pyrimidine-incorporated Schiff bases of isoniazid, which were evaluated for antimicrobial and antituberculosis activity, showcasing the potential of these compounds in medicinal chemistry (Soni & Patel, 2017).

Radiosynthesis and Imaging Applications

Radiosynthesis of compounds similar to N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide has also been explored for imaging applications. For example, the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein with PET, was developed from a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides (Dollé et al., 2008).

Microwave Assisted Synthesis and Antibacterial Activity

Another study focused on microwave-assisted synthesis of benzyl piperazine with pyrimidine and isoindolinedione, investigating their antibacterial activity. This showcases the compound's relevance in the development of new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

properties

IUPAC Name

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O/c1-19-7-5-6-10-21(19)15-24(30)27-22-16-23(26-18-25-22)29-13-11-28(12-14-29)17-20-8-3-2-4-9-20/h2-10,16,18H,11-15,17H2,1H3,(H,25,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZYWWFMPWQSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=CC(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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